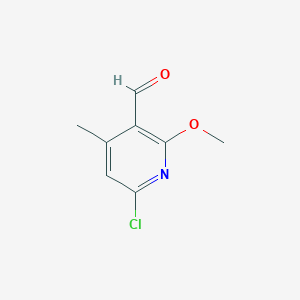6-Chloro-2-methoxy-4-methylnicotinaldehyde
CAS No.:
Cat. No.: VC20488503
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClNO2 |
|---|---|
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3 |
| Standard InChI Key | JWQYMQRTJYASEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1C=O)OC)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 6-chloro-2-methoxy-4-methylnicotinaldehyde features a pyridine core with distinct substituents at positions 2, 4, and 6. The aldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 6-Chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |
| Canonical SMILES | CC1=CC(=NC(=C1C=O)OC)Cl |
The chloro and methoxy groups confer electronic effects that influence reactivity, while the methyl group enhances steric bulk, affecting regioselectivity in subsequent reactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 6-chloro-2-methoxy-4-methylnicotinaldehyde typically involves sequential functionalization of a pyridine precursor. A plausible route includes:
-
Chlorination: Introduction of a chlorine atom at position 6 using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) under anhydrous conditions .
-
Methoxylation: Substitution of a hydroxyl group with methoxy via nucleophilic attack using sodium methoxide (NaOCH) in aprotic solvents like dimethyl sulfoxide (DMSO) .
-
Formylation: Installation of the aldehyde group at position 3 through directed ortho-metalation or Vilsmeier-Haack formylation .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl, DCM, 0–5°C, 4h | 78–85 |
| Methoxylation | NaOCH, DMSO, 140°C, 8h | 90–93 |
| Formylation | POCl, DMF, 60°C, 6h | 65–70 |
Industrial Scalability
Industrial production remains underexplored, but continuous-flow reactors could optimize yield and purity. Phase-transfer catalysts (e.g., PEG-600) improve reaction efficiency by facilitating interfacial interactions, as demonstrated in analogous syntheses . For instance, chloromethane gas under pressurized conditions achieves >93% yield in methylation steps, suggesting adaptability for large-scale aldehyde synthesis .
Physicochemical Properties
Spectral Characterization
-
NMR Spectroscopy: H-NMR exhibits characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 186.0423 .
Solubility and Stability
The compound demonstrates limited solubility in polar protic solvents (e.g., water) but high solubility in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, necessitating storage under inert atmospheres.
Reactivity and Functionalization
The aldehyde group undergoes typical carbonyl reactions:
-
Reduction: Sodium borohydride (NaBH) converts the aldehyde to a primary alcohol.
-
Condensation: Aldol reactions with ketones yield α,β-unsaturated carbonyl derivatives.
The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the pyridine ring .
Research Challenges and Future Directions
Current limitations include:
Future work should prioritize:
-
Catalyst Development: Enantioselective catalysts for asymmetric functionalization.
-
Structure-Activity Relationships (SAR): Systematic modification to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume